molecular formula C8H16N2OS B1492862 2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide CAS No. 2092668-19-2

2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide

Cat. No.: B1492862
CAS No.: 2092668-19-2
M. Wt: 188.29 g/mol
InChI Key: CTNKREFVPFOWNJ-UHFFFAOYSA-N
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Description

. This compound is a derivative of thioacetamide and features a tetrahydrothiophene ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide typically involves the reaction of ethylamine with tetrahydrothiophene-3-carboxylic acid chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

2-Amino-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of certain diseases.

  • Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to its biological and therapeutic effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

2-Amino-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide is similar to other thioacetamide derivatives, such as N-(2-((tetrahydrothiophen-3-yl)amino)ethyl)acetamide hydrochloride. its unique structural features and reactivity profile distinguish it from these compounds. Other similar compounds include various thioacetamide derivatives and related sulfur-containing compounds.

Properties

IUPAC Name

2-amino-N-ethyl-N-(thiolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2OS/c1-2-10(8(11)5-9)7-3-4-12-6-7/h7H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNKREFVPFOWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSC1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide
Reactant of Route 2
2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide
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2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide
Reactant of Route 4
2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide
Reactant of Route 5
2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide

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